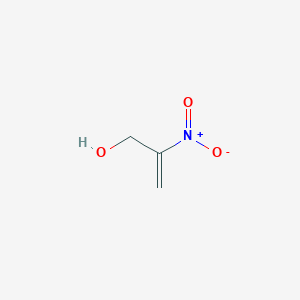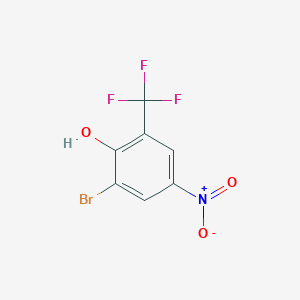![molecular formula C19H22N4OSi B14328623 3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole CAS No. 110309-39-2](/img/structure/B14328623.png)
3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole typically involves a multi-step process. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction conditions are mild, and the products are usually obtained in high to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the phenyldiazenyl group, potentially leading to the formation of amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as cytotoxic agents against various human cell lines.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole involves its interaction with specific molecular targets. For instance, its cytotoxic effects are believed to be mediated through the activation of autophagy proteins and p53-mediated apoptosis pathways . The compound’s structure allows it to interact with various enzymes and receptors, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): These compounds share a similar pyrazole core but differ in their substituents.
1-Phenyl-1-trimethylsiloxyethylene: This compound has a similar trimethylsilyl group but lacks the pyrazole ring.
Uniqueness
3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole is unique due to its combination of a pyrazole ring, a phenyldiazenyl group, and a trimethylsilyl group
Eigenschaften
CAS-Nummer |
110309-39-2 |
|---|---|
Molekularformel |
C19H22N4OSi |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
(3-methyl-1-phenyl-5-trimethylsilyloxypyrazol-4-yl)-phenyldiazene |
InChI |
InChI=1S/C19H22N4OSi/c1-15-18(21-20-16-11-7-5-8-12-16)19(24-25(2,3)4)23(22-15)17-13-9-6-10-14-17/h5-14H,1-4H3 |
InChI-Schlüssel |
DLBGNOYSJIICJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1N=NC2=CC=CC=C2)O[Si](C)(C)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


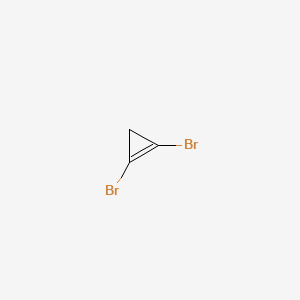
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
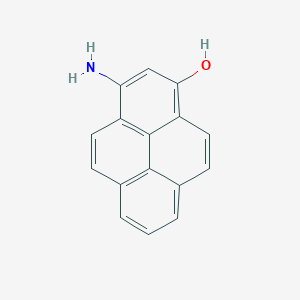
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)
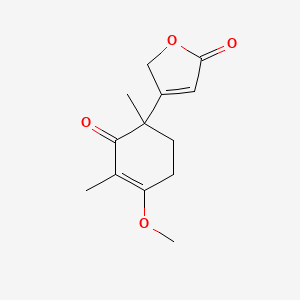

![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)
![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)

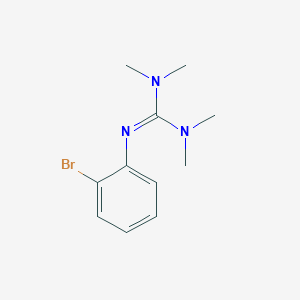
![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)
